molecular formula C26H26FN3O4 B11275613 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide

2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11275613
M. Wt: 463.5 g/mol
InChI Key: FESQQAKXXKRZOP-UHFFFAOYSA-N
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Description

2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine.

    Acylation: The piperazine derivative is then acylated with chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)piperazine-1-carboxamide.

    Etherification: The acylated product undergoes etherification with 2-hydroxyethyl acetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C26H26FN3O4

Molecular Weight

463.5 g/mol

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C26H26FN3O4/c27-20-6-10-22(11-7-20)29-14-16-30(17-15-29)26(32)19-33-18-25(31)28-21-8-12-24(13-9-21)34-23-4-2-1-3-5-23/h1-13H,14-19H2,(H,28,31)

InChI Key

FESQQAKXXKRZOP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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